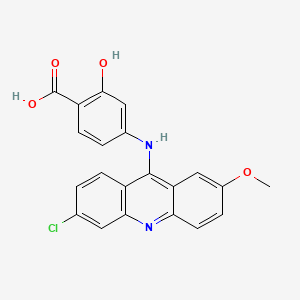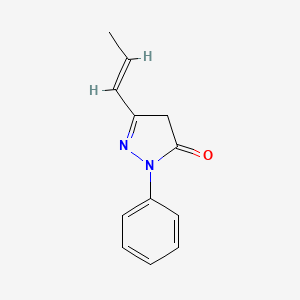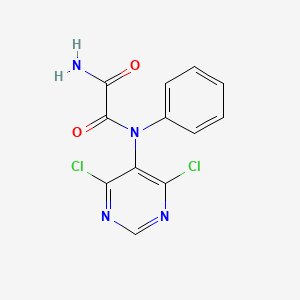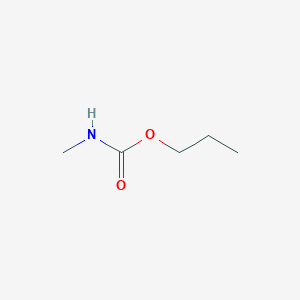
4-((6-Chloro-2-methoxy-9-acridinyl)amino)-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6-Chloro-2-methoxy-9-acridinyl)amino)-2-hydroxybenzoic acid is a complex organic compound that belongs to the class of acridine derivatives This compound is known for its unique chemical structure, which includes a chloro-substituted acridine moiety linked to a hydroxybenzoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Chloro-2-methoxy-9-acridinyl)amino)-2-hydroxybenzoic acid typically involves multiple steps. One common method starts with the preparation of 6-chloro-2-methoxyacridine, which is then reacted with 4-amino-2-hydroxybenzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
4-((6-Chloro-2-methoxy-9-acridinyl)amino)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The chloro group in the acridine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted acridine compounds.
Aplicaciones Científicas De Investigación
4-((6-Chloro-2-methoxy-9-acridinyl)amino)-2-hydroxybenzoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Acts as a fluorescent probe for DNA and RNA studies due to its ability to intercalate between nucleic acid base pairs.
Medicine: Investigated for its potential anticancer properties, particularly in targeting specific DNA sequences in cancer cells.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-((6-Chloro-2-methoxy-9-acridinyl)amino)-2-hydroxybenzoic acid primarily involves its interaction with nucleic acids. The compound intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting processes such as transcription and replication. This intercalation can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
Quinacrine: Another acridine derivative with similar DNA intercalating properties.
Acriflavine: Known for its use as an antiseptic and its ability to bind to DNA.
Proflavine: Used in biological staining and as an antiseptic.
Uniqueness
4-((6-Chloro-2-methoxy-9-acridinyl)amino)-2-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro-substituted acridine moiety with a hydroxybenzoic acid group enhances its ability to interact with nucleic acids and makes it a versatile compound for various applications.
Propiedades
Número CAS |
5409-68-7 |
|---|---|
Fórmula molecular |
C21H15ClN2O4 |
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C21H15ClN2O4/c1-28-13-4-7-17-16(10-13)20(14-5-2-11(22)8-18(14)24-17)23-12-3-6-15(21(26)27)19(25)9-12/h2-10,25H,1H3,(H,23,24)(H,26,27) |
Clave InChI |
PLQLHEGROOQNRO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C=C4)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)

![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)

![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)





![6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12913042.png)


